molecular formula C7H7BrO2 B1599151 4-Bromo-3-methylpyrocatechol CAS No. 93940-91-1

4-Bromo-3-methylpyrocatechol

Cat. No.: B1599151
CAS No.: 93940-91-1
M. Wt: 203.03 g/mol
InChI Key: SSIOQROWLGWJAH-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Pyrocatechols in Contemporary Organic Chemistry

Pyrocatechol (B87986), also known as catechol or 1,2-dihydroxybenzene, is a fundamental aromatic diol that serves as a building block in a wide range of chemical syntheses. wikipedia.orgwikipedia.org Its derivatives, substituted pyrocatechols, are integral to various fields, including the production of pharmaceuticals, agrochemicals, flavors, and fragrances. wikipedia.org The presence of hydroxyl groups on the aromatic ring makes these compounds susceptible to oxidation, a property that is both a challenge and an opportunity in synthetic chemistry. researchgate.net The strategic placement of various substituents on the pyrocatechol ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of molecules with tailored functionalities.

For instance, substituted catechols are recognized as important structural motifs in many biologically active natural products and can act as precursors for the synthesis of complex molecules. dtic.mil The ability to introduce different functional groups onto the catechol skeleton is a key area of research, with methods being developed to achieve regioselective synthesis and control over the final product's characteristics. oup.com

Importance of Halogenation in Modulating Aromatic Compound Reactivity and Synthetic Utility

Halogenation, the process of introducing one or more halogen atoms into a compound, is a cornerstone of organic synthesis. mt.com In the context of aromatic compounds, halogenation significantly alters their chemical reactivity and provides a versatile handle for further functionalization. numberanalytics.comnumberanalytics.com The introduction of a halogen, such as bromine, into an aromatic ring proceeds via an electrophilic aromatic substitution mechanism, often requiring a catalyst. numberanalytics.comwikipedia.org

The presence of a halogen atom on an aromatic ring has several important consequences:

Altered Reactivity: Halogens are deactivating groups, meaning they make the aromatic ring less susceptible to further electrophilic substitution. However, they are also ortho, para-directing, guiding incoming electrophiles to specific positions on the ring.

Synthetic Intermediates: Halogenated aromatic compounds are valuable intermediates in a multitude of chemical reactions. The carbon-halogen bond can be readily converted into other functional groups through reactions such as cross-coupling, nucleophilic substitution, and metallation, enabling the construction of more complex molecular architectures. mt.com

Modified Biological Activity: In medicinal chemistry, the introduction of a halogen atom can profoundly impact a molecule's pharmacological profile, influencing its binding affinity, metabolic stability, and bioavailability.

The bromination of substituted phenols and their ethers is a well-established method for producing key intermediates for various applications, including the synthesis of dyes and other specialty chemicals. google.com

Research Trajectories for 4-Bromo-3-methylpyrocatechol within Core Chemical and Related Scientific Disciplines

This compound, with its specific substitution pattern, is a compound of interest in several research areas. While detailed studies on this exact molecule are not as extensive as for its parent compound, 4-methylcatechol (B155104), its potential applications can be inferred from the known reactivity of related compounds.

Research involving this compound and its precursors is evident in the following areas:

Organic Synthesis: The compound serves as a precursor or intermediate in the synthesis of more complex molecules. For example, its parent compound, 4-methylcatechol, is used to produce 4-bromo-5-methyl-pyrocatechol. chemicalbook.comlookchem.comfishersci.sefishersci.caottokemi.com The bromination of protected 4-methylcatechol is a key step in the total synthesis of natural products like decarboxyaltenusin. nih.gov

Medicinal Chemistry: While direct therapeutic applications are not documented, the structural motif of a substituted brominated catechol is present in various biologically active compounds. The study of such molecules contributes to the understanding of structure-activity relationships.

Materials Science: Halogenated aromatic compounds are used in the synthesis of advanced materials, such as polymers and dyes, due to their ability to impart specific properties like flame retardancy and altered electronic characteristics. numberanalytics.com

The synthesis and characterization of this compound and similar compounds are crucial for advancing these research frontiers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylbenzene-1,2-diol
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InChI

InChI=1S/C7H7BrO2/c1-4-5(8)2-3-6(9)7(4)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSIOQROWLGWJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90916989
Record name 4-Bromo-3-methylbenzene-1,2-diol
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Molecular Weight

203.03 g/mol
Source PubChem
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CAS No.

93940-91-1
Record name 4-Bromo-3-methyl-1,2-benzenediol
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Record name 4-Bromo-3-methylpyrocatechol
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Record name 4-Bromo-3-methylbenzene-1,2-diol
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Record name 4-bromo-3-methylpyrocatechol
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Synthetic Methodologies for 4 Bromo 3 Methylpyrocatechol and Analogous Structures

Precursor-Based Synthetic Routes

The most direct approach to 4-bromo-3-methylpyrocatechol involves the introduction of a bromine atom onto the 3-methylpyrocatechol backbone. Alternatively, multi-step syntheses can be employed, starting from more readily available halogenated phenols or other aromatic compounds.

Bromination of Methylpyrocatechol Substrates

The synthesis of this compound can be achieved through the electrophilic aromatic substitution of 3-methylpyrocatechol. This reaction requires careful control to achieve the desired regioselectivity, placing the bromine atom at the C4 position.

The hydroxyl groups of the pyrocatechol (B87986) ring are strong activating groups, directing electrophiles to the ortho and para positions. In 3-methylpyrocatechol, the positions ortho and para to the hydroxyl groups are C4, C5, and C6. The methyl group at C3 provides some steric hindrance, which can influence the regiochemical outcome of the bromination.

To achieve regioselective bromination at the 4-position, reaction conditions must be carefully optimized. This can involve the choice of brominating agent, solvent, and temperature. For instance, the use of a less reactive brominating agent or conducting the reaction at a low temperature can favor the formation of the thermodynamically more stable product. Theoretical calculations, such as ab initio methods, can be employed to predict the positional selectivity of electrophilic aromatic brominations, aiding in the development of regioselective strategies. nih.govresearchgate.net

Several modern brominating agents are utilized in organic synthesis to achieve controlled and selective bromination of aromatic compounds. These offer advantages over the direct use of molecular bromine, which can be hazardous and lead to over-bromination.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of activated aromatic rings. nih.gov It is a solid, making it easier to handle than liquid bromine. In the presence of an acid catalyst, NBS can effectively brominate catechols. nih.govresearchgate.net The reaction of catechol with NBS and fluoroboric acid in acetonitrile (B52724) has been shown to afford 4-bromobenzene-1,2-diol in high yield. nih.govresearchgate.net

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): DBDMH is another stable, crystalline brominating agent. organic-chemistry.orggoogle.com It is considered a convenient alternative to NBS for the bromination of electron-rich aromatic compounds. organic-chemistry.org DBDMH has been successfully used for the ortho-monobromination of phenols and polyphenols in chloroform (B151607) at room temperature, providing good to excellent yields. okayama-u.ac.jp It can also be used for the dibromination of the benzylic methyl group of an alkylated methylcatechol under radical conditions. google.com

Molecular Bromine (Br₂): While more reactive and less selective, molecular bromine can also be used for the bromination of catechols. nih.gov The reaction of phenolic compounds with bromine is generally very fast. nih.gov Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of polybrominated products.

Brominating AgentKey FeaturesApplication in Catechol Bromination
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂.Used with acid catalysts for regioselective bromination. nih.govresearchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Stable, crystalline solid.Effective for ortho-monobromination of phenols. okayama-u.ac.jp
**Molecular Bromine (Br₂) **Highly reactive liquid.Requires careful control to prevent over-bromination. nih.gov

The bromination of pyrocatechols proceeds via an electrophilic aromatic substitution mechanism. msu.edu The reaction is initiated by the attack of the electron-rich aromatic ring on the electrophilic bromine species. This forms a positively charged intermediate known as an arenium ion or sigma complex. nih.govmsu.edu The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the brominated product. msu.edu In the case of 3-methylpyrocatechol, the hydroxyl groups strongly direct the incoming electrophile, and the methyl group can exert a steric influence on the final product distribution.

Multi-Step Approaches from Halogenated Phenols and Related Aromatic Precursors

An alternative strategy for the synthesis of this compound involves starting from a pre-functionalized aromatic ring. For example, a multi-step synthesis could begin with a halogenated phenol (B47542). One possible route involves the hydroxylation of 4-bromo-3-methylphenol (B31395). The synthesis of 4-bromo-3-methylphenol itself can be achieved by the bromination of m-cresol. chemicalbook.com Another approach could involve the transformation of a suitable halogenated aromatic aldehyde. For instance, anaerobic bacteria have been shown to transform halogenated aromatic aldehydes, which could potentially be adapted for synthetic purposes. nih.govasm.org

Protective Group Chemistry in Pyrocatechol Synthesis

The high reactivity of the hydroxyl groups in pyrocatechols can lead to undesired side reactions during synthesis. To circumvent this, protecting groups are often employed to temporarily block the hydroxyl functionalities.

Impact of Protective Groups on Reaction Selectivity and Overall Synthetic Yield

Protecting the hydroxyl groups of a catechol precursor like 3-methylcatechol (B131232) is not only for stability but also plays a pivotal role in directing the regioselectivity of subsequent reactions, such as bromination. The electronic and steric nature of the protecting group can significantly influence the position of electrophilic attack on the aromatic ring.

In the case of synthesizing this compound, the starting material would be 3-methylcatechol. The two hydroxyl groups are strongly activating and ortho-, para-directing. Without protection, direct bromination would likely lead to a mixture of products, including potential over-bromination and oxidation.

By converting the hydroxyls into ether groups (e.g., methoxy), their activating effect is slightly attenuated compared to free hydroxyls, but they remain strongly ortho-, para-directing. In a protected intermediate like 3,4-dimethoxytoluene, the primary positions for electrophilic attack are C6 (ortho to one methoxy (B1213986) and meta to the other) and C2 (ortho to the other methoxy and meta to the first). However, the position para to the methyl group (C6) is often favored. To achieve bromination at the desired C4 position of the original catechol structure (which corresponds to C5 in the protected 3,4-dimethoxytoluene), the directing effects must be carefully managed.

Optimization of Synthetic Reaction Parameters

Role of Catalysts and Initiators in Enhancing Reaction Efficiency and Product Purity

Catalysts are fundamental in the synthesis of this compound, primarily in the key bromination step. For the electrophilic bromination of activated aromatic rings like protected catechols, various catalysts can be employed to generate a potent electrophile from a bromine source (e.g., Br₂ or N-bromosuccinimide, NBS).

Lewis Acids : Traditional catalysts include Lewis acids like iron(III) bromide (FeBr₃) or aluminium chloride (AlCl₃). These catalysts polarize the Br-Br bond, creating a more powerful electrophile (Br⁺). docbrown.info

Zeolites : Shape-selective catalysts like HY or HZSM-5 zeolites have been shown to promote regioselective bromination. nih.govresearchgate.net The confined spaces within the zeolite framework can favor the formation of one isomer over another, often enhancing para-selectivity. nih.govgoogle.com

Metal-Organic Frameworks (MOFs) : Recent research has explored MOF-confined metal catalysts, such as mono-bipyridyl iron(III), for the regioselective oxidative bromination of arenes. For instance, catechol has been brominated to 4-bromocatechol (B119925) with high yield using a bpy-UiO-FeCl₃ catalyst with KBr and H₂O₂. rsc.org

Free Radical Initiators : In cases where bromination occurs on a side chain, such as the benzylic position of a methyl group, a free-radical initiator like benzoyl peroxide is used with a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). beilstein-journals.org However, for ring bromination to produce this compound, an electrophilic substitution pathway is desired, and radical initiators are generally avoided to prevent side-chain halogenation.

The choice of catalyst and brominating agent directly impacts product purity by minimizing the formation of isomeric byproducts and over-brominated species.

Table 2: Catalytic Systems for Aromatic Bromination

Catalyst TypeExample CatalystBromine SourceTypical SubstrateKey Advantage
Lewis Acid FeBr₃, AlCl₃Br₂Benzene, TolueneHigh reactivity
Zeolite HZSM-5, HY ZeoliteKBr / H₂O₂Phenols, AnilinesHigh para-selectivity, Reusability nih.govresearchgate.net
MOF bpy-UiO-FeCl₃KBr / H₂O₂CatecholHigh regioselectivity, Mild conditions rsc.org
No Catalyst NBS / HBF₄NBSCatecholHigh regioselectivity via temperature control nih.gov

Solvent Effects and Reaction Medium Engineering for Controlled Synthesis

The solvent is not merely a medium for the reactants but an active participant that can profoundly influence reaction rates and selectivity in the synthesis of this compound. khanacademy.org

In the bromination of phenols, the choice of solvent can dictate the product distribution. rsc.org

Polar Protic Solvents : Solvents like water or acetic acid can solvate and stabilize the ionic intermediates in the electrophilic substitution mechanism. khanacademy.orgasianpubs.org In the case of bromination with Br₂, polar solvents can facilitate the heterolysis of the Br-Br bond, increasing the concentration of the electrophile and leading to faster, often less selective, reactions. For highly activated substrates like phenol, using bromine water can result in the immediate formation of a tribrominated precipitate. khanacademy.org

Non-polar Solvents : Using a non-polar solvent such as carbon disulfide (CS₂), carbon tetrachloride (CCl₄), or cyclohexane (B81311) can lead to a more controlled and selective reaction. khanacademy.org In these solvents, the brominating agent is less polarized, reducing its reactivity and allowing for greater discrimination between the possible sites of attack on the aromatic ring. khanacademy.org This often results in higher yields of the monobrominated product and can favor the sterically less hindered para-isomer. rsc.org

Acetonitrile : This polar aprotic solvent is commonly used for bromination reactions, as seen in the synthesis of 4-bromo-3-methylphenol and the MOF-catalyzed bromination of catechol. rsc.orgchemicalbook.com It provides a good balance of reactant solubility and controlled reactivity.

By carefully selecting the solvent, chemists can engineer the reaction medium to favor the desired regiochemistry, enhancing the purity and yield of this compound.

Temperature and Pressure Control for Maximizing Desired Product Formation

Precise control of reaction temperature is a critical parameter for maximizing the yield of the desired product and minimizing byproducts. Aromatic bromination is an exothermic process, and without adequate temperature control, localized heating can lead to a loss of selectivity and the formation of unwanted isomers or poly-brominated products. docbrown.infogoogle.com

Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution. This is because the activation energy differences between the pathways leading to different isomers (e.g., ortho vs. para) become more significant relative to the available thermal energy. A notable example is the highly regioselective bromination of catechol with NBS and fluoroboric acid, where conducting the initial reaction at -30 °C before allowing it to warm to room temperature afforded a 100% yield of 4-bromocatechol. nih.govresearchgate.net Applying similar low-temperature protocols to the synthesis of this compound would be a key strategy for achieving high purity.

While many bromination reactions are conducted at atmospheric pressure, pressure can be a relevant variable, particularly for reactions involving gaseous reagents or when trying to keep a low-boiling solvent in the liquid phase at elevated temperatures. docbrown.info For most liquid-phase syntheses of compounds like this compound, precise temperature control is the more dominant and critical parameter for ensuring high selectivity and yield. google.com

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 3 Methylpyrocatechol

Derivatization and Functionalization Strategies

The chemical reactivity of 4-bromo-3-methylpyrocatechol allows for a variety of derivatization and functionalization strategies to create new molecules with potentially interesting properties. These strategies often take advantage of the reactive sites on the molecule: the hydroxyl groups, the bromine atom, and the aromatic ring itself.

Derivatization is a technique that involves reacting a compound with a specific reagent to change its chemical and physical properties. sigmaaldrich.com For this compound, the hydroxyl groups can be alkylated to form ethers. For example, reacting with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding dialkoxy derivative. google.com This modification can alter the solubility and subsequent reactivity of the molecule.

Functionalization can also be achieved through cross-coupling reactions, such as the Suzuki coupling, where the bromine atom can be replaced with a new carbon-carbon bond. researchgate.net This powerful reaction allows for the synthesis of biaryl compounds. researchgate.net Furthermore, the bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, as discussed previously.

The aromatic ring can be further functionalized through electrophilic substitution reactions. For example, nitration can introduce a nitro group, which can then be reduced to an amino group, providing a handle for further modifications. mnstate.edu The inherent reactivity of the catechol moiety also allows for oxidative coupling reactions to form more complex structures. nih.gov

Below is a table summarizing some potential derivatization and functionalization reactions for this compound:

Reaction TypeReagents and ConditionsPotential Product
Etherification Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)4-Bromo-1,2-dimethoxy-3-methylbenzene
Suzuki Coupling Arylboronic acid, Palladium catalyst, Base4-Aryl-3-methylpyrocatechol
Nitration HNO₃, H₂SO₄Nitro-4-bromo-3-methylpyrocatechol derivative
Oxidative Coupling Oxidizing agent (e.g., peroxidase/H₂O₂)Dimeric or polymeric structures

Photochemical and Radiolytic Transformation Pathways

Photochemical Transformation:

The photochemical behavior of this compound is expected to be dictated by the presence of the bromophenol chromophore. Brominated phenols are known to undergo photodegradation in aqueous solutions upon UV irradiation. nih.gov The primary photochemical process is often the homolytic cleavage of the C-Br bond, leading to the formation of a phenyl radical and a bromine atom. scispace.com This can be followed by a variety of secondary reactions, including hydrogen abstraction from the solvent to form 3-methylpyrocatechol, or reactions with other species in the medium. The photolysis of bromophenols can proceed via different mechanisms depending on the substitution pattern and the solvent. nih.govresearchgate.net In some cases, photodegradation can lead to debromination. oecd.org The presence of dissolved organic matter can enhance the photobromination of phenols, indicating that complex reaction pathways can occur in natural environments. uni-due.de

Radiolytic Transformation:

The radiolysis of aqueous solutions containing aromatic compounds is initiated by the reactive species formed from the interaction of ionizing radiation with water, namely the hydrated electron (eaq-), the hydroxyl radical (•OH), and the hydrogen atom (H•). iaea.org For phenols, the reaction with •OH radicals is a major degradation pathway, which can involve addition to the aromatic ring to form dihydroxycyclohexadienyl radicals. nih.gov These intermediates can then undergo further reactions, including water elimination to form phenoxyl radicals. The presence of a halogen substituent can influence the reaction pathways. For instance, in the radiolysis of halogenated catechols, one-electron transfer processes can occur. ethz.ch Gamma radiolysis of substituted aromatic compounds can lead to a variety of products, with the stability of the compound being influenced by its substituents. osti.govpublish.csiro.au The degradation of chlorinated phenols by radiolysis has been shown to be pH-dependent, with different reaction pathways observed for the phenol (B47542) and phenoxide forms.

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Elucidation of Reaction Intermediates and Complex Product Structures

Spectroscopic techniques are pivotal in identifying transient species, metabolites, and complex adducts that form during chemical or biological transformations of 4-Bromo-3-methylpyrocatechol.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying the products of this compound's metabolism or degradation. nih.govacs.org The high mass accuracy of HRMS allows for the determination of elemental compositions for parent ions and their fragments, facilitating the structural elucidation of unknown compounds. researchgate.net

In studies of similar catechol compounds, such as 4-methylcatechol (B155104), electrospray ionization mass spectrometry (ESI-MS) has been used to detect oxidized products in real-time. acs.org For this compound, metabolic pathways are expected to involve hydroxylation, oxidation to quinone species, and subsequent conjugation with biological nucleophiles (e.g., glutathione (B108866) or N-acetylcysteine). researchgate.neteurjchem.com LC-MS/MS can identify these adducts by their precise mass and characteristic fragmentation patterns. springernature.com For instance, the metabolism of the related compound 3,4-methylenedioxypyrovalerone (MDPV) leads to the formation of a catechol metabolite (3,4-dihydroxypyrovalerone), which can be quantified using LC-HRMS. nih.gov

Table 1: Potential Metabolites and Adducts of this compound and Their Theoretical Monoisotopic Masses

Compound/Adduct Chemical Formula Theoretical m/z [M-H]⁻ Description
This compound C₇H₇BrO₂ 201.9611 Parent Compound
Hydroxylated Metabolite C₇H₇BrO₃ 217.9559 Addition of one hydroxyl group
Oxidized Metabolite (o-quinone) C₇H₅BrO₂ 199.9454 Oxidation to the corresponding o-quinone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like this compound. sigmaaldrich.comrsc.org While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multidimensional NMR experiments are required for complete and definitive structural assignment, especially for complex reaction products. iaea.orgnih.gov

Standard 2D NMR techniques used for this purpose include:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are on adjacent carbons. For this compound, this would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs, allowing for the assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons (like C-1, C-2, C-3, and C-4) and piecing together the molecular skeleton by connecting fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining stereochemistry and conformation.

In the total synthesis of related brominated phenolic compounds, both 1D and 2D NMR techniques are standard for confirming the structure of intermediates and final products. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
1-OH ~5.5 - C-1, C-2, C-6
2-OH ~5.6 - C-1, C-2, C-3
C-1 - ~142.0 -
C-2 - ~143.0 -
C-3 - ~125.0 -
C-4 - ~115.0 -
C-5 ~6.9 (d) ~120.0 C-1, C-3, C-4
C-6 ~6.8 (d) ~116.0 C-2, C-4, C-Methyl
3-CH₃ ~2.2 (s) ~16.0 C-2, C-3, C-4

Note: Predictions are based on additive rules and data from analogous compounds. Actual values may vary.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. msu.edu It is a highly effective method for monitoring reaction kinetics and tracking the formation and decay of intermediates that possess distinct chromophores. thermofisher.comntnu.no

The phenolic ring system of this compound absorbs in the UV range (typically around 270-290 nm). acs.org Upon oxidation, for example, by chemical oxidants or enzymes, a highly conjugated o-quinone product is formed. This resulting quinone has a different electronic structure and absorbs light at a longer wavelength, often in the visible region, leading to a colored solution. researchgate.net By monitoring the decrease in absorbance of the catechol reactant and the increase in absorbance of the quinone product over time, the reaction rate constant can be determined. youtube.com This technique has been successfully applied to study the oxidation kinetics of catechol and 4-methylcatechol. acs.orgresearchgate.net

Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Catechols and Related Species

Compound Type Typical λₘₐₓ (nm) Appearance of Solution Reference
Catechol 274 Colorless acs.org
4-Methylcatechol ~275-280 Colorless researchgate.net
o-Benzoquinone ~380-420 Red/Yellow researchgate.net

For this compound, key vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically around 3300-3500 cm⁻¹, characteristic of the hydroxyl groups.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl group.

C=C Aromatic Ring Stretching: Strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region.

C-Br Stretching: A strong absorption at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

FTIR spectroscopy has been used to monitor the oxidation of catechol films, showing the disappearance of O-H and C-H peaks and the appearance of new C=O stretching bands around 1680 cm⁻¹ from quinone and carboxylic acid products. acs.org Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C=C and C-Br bonds. edinst.com

Computational Chemistry and Quantum Chemical Modeling

Computational methods provide theoretical insight into the properties of this compound, complementing experimental data and aiding in the interpretation of spectroscopic results.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density, orbital energies) and other properties of molecules. iaea.orgscispace.com It offers a good balance between computational cost and accuracy, making it a popular choice for studying molecules of this size. researchgate.net

Applications of DFT for this compound include:

Geometry Optimization: Calculating the most stable three-dimensional structure and predicting bond lengths and angles.

Spectroscopic Prediction: Simulating IR and Raman spectra by calculating vibrational frequencies. nepjol.info These theoretical spectra can be compared with experimental data to aid in peak assignment. DFT can also be used to predict NMR chemical shifts.

Electronic Property Calculation: Determining properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and the wavelength of electronic transitions in UV-Vis spectroscopy.

Reaction Mechanism Studies: Modeling reaction pathways, calculating activation energies, and determining the structures of transition states and intermediates to understand reaction mechanisms, such as oxidation or radical scavenging processes. researchgate.net

DFT calculations have been widely applied to other brominated organic molecules and phenolic compounds to understand their structure, reactivity, and spectroscopic properties. dntb.gov.uanih.gov

Table 4: Properties of this compound Amenable to DFT Calculation

Property Description Relevance
Optimized Molecular Geometry Lowest energy conformation, bond lengths, and angles. Provides the fundamental structure for all other calculations.
Vibrational Frequencies Calculation of IR and Raman active modes. Aids in the assignment of experimental vibrational spectra. nepjol.info
NMR Chemical Shifts Prediction of ¹H and ¹³C chemical shifts. Assists in the interpretation of complex NMR spectra.
HOMO/LUMO Energies Energy of the highest occupied and lowest unoccupied molecular orbitals. Relates to ionization potential, electron affinity, and chemical reactivity. researchgate.net
Electrostatic Potential Map Visualizes the charge distribution on the molecule's surface. Identifies nucleophilic and electrophilic sites for reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Studies on substituted catechols have demonstrated the utility of MD simulations in understanding their behavior in different environments. For instance, MD simulations of monosubstituted catechols have been employed to rationalize the regioselectivity of enzymatic reactions. acs.orgchalmers.se These simulations can reveal the preferred conformations of the molecule, which can, in turn, dictate its interaction with biological targets or other molecules. In the context of this compound, MD simulations could elucidate the dynamics of the intramolecular hydrogen bond between the two hydroxyl groups, a key feature of the catechol moiety. researchgate.net The presence of the bulky bromine atom and the methyl group is expected to influence the rotational barrier of the hydroxyl groups and the stability of different conformers.

Furthermore, MD simulations can model the intermolecular interactions between this compound and solvent molecules or its aggregation behavior. Research on the adhesion of substituted aromatic compounds on surfaces like graphene has utilized MD simulations to understand the role of different substituent groups in dictating binding affinities and orientations. unige.ch For this compound, simulations could predict how the molecule interacts with polar and non-polar solvents, which is crucial for understanding its solubility and partitioning behavior. The interplay of hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals forces would govern these interactions. rsc.org

A summary of related compounds studied using molecular dynamics simulations is presented in the table below.

Compound/SystemFocus of Molecular Dynamics SimulationKey Findings
Monosubstituted catecholsRationalizing regioselectivity of enzymatic attackCalculations helped understand the preference for reaction at the meta vs. para hydroxyl group. acs.orgchalmers.se
Substituted N-phenylthiourea-catechol oxidase complexInteraction profile and hydrogen bondingThe position of substituents significantly affects the geometry and interactions within the receptor pocket. nih.gov
Substituted aromatic compounds on grapheneAdhesion and intermolecular forcesBoth electron-donating and electron-withdrawing groups can enhance adhesion to graphene. unige.ch
Catechol in various solventsConformational dynamics and intramolecular hydrogen bondThe stability of the intramolecular hydrogen bond is highly dependent on the solvent environment. iucr.org

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the reactivity of molecules, mapping out reaction pathways, and determining the energetics of these processes. For this compound, DFT calculations can be used to understand its susceptibility to various chemical transformations.

One area of interest is the prediction of its antioxidant activity. DFT studies on bromophenols have explored their radical scavenging mechanisms, providing insights into how the bromine substituent affects reactivity. acs.org For this compound, DFT could be used to calculate bond dissociation enthalpies (BDEs) of the hydroxyl groups, which is a key indicator of the hydrogen atom transfer (HAT) mechanism of antioxidant action. Comparing the BDEs of the two non-equivalent hydroxyl groups would reveal which is more likely to participate in radical scavenging.

Furthermore, DFT can be employed to investigate potential degradation pathways. For example, studies on the ozonolysis of catechol derivatives have used computational methods to elucidate the formation of various products. acs.org Halogenation processes involving catechol-derived aerosols have also been studied, revealing complex reaction mechanisms. ua.es For this compound, computational modeling could predict the products of oxidation, halogenation, or other electrophilic substitution reactions, along with the transition state structures and activation energies for these pathways. This information is critical for understanding its environmental fate and potential for metabolic transformation.

The table below summarizes findings from computational studies on the reactivity of related catechol derivatives.

Compound/SystemComputational MethodFocus of StudyKey Findings
BromophenolsDFTAntioxidant mechanismsBoth studied bromophenols were effective radical scavengers, with the type of linkage between phenolic units influencing reactivity. acs.org
CatecholDFTGas-phase ozonolysisElucidation of the formation of Criegee intermediates and peroxy acids. acs.org
Phenol (B47542) and Catechol DerivativesNot SpecifiedDegradation pathwaysPostulated degradation pathways leading to the formation of furan-like species. nih.gov
Brominated Flame RetardantsDFTThermal degradation pathwaysDebromination was identified as a dominant decomposition pathway for certain structures. chemicalbook.com

Crystallographic Investigations (e.g., X-ray Powder Diffraction for crystalline forms of related compounds)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline materials. While a single-crystal X-ray structure of this compound is not publicly available, X-ray Powder Diffraction (XRPD) can provide valuable information about the crystalline phases of this compound and its related derivatives. XRPD is particularly useful for identifying crystalline forms, assessing sample purity, and studying solid-state transformations. impactfactor.org

Studies on the interaction of catechol and its derivatives with minerals have utilized XRPD to characterize the resulting materials. For instance, the reaction of montmorillonite (B579905) clay with various substituted catechols, including 4-methylcatechol and tetrabromocatechol (B147477), was monitored using XRPD. rsc.orgchemicalbook.com These studies revealed changes in the basal spacing of the clay, indicating the intercalation of the catechol derivatives into the clay structure. Such investigations, while not providing the crystal structure of the pure compound, offer insights into the solid-state interactions of substituted catechols.

The crystal structure of a related compound, (E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diol, has been determined by single-crystal X-ray analysis. iucr.org This study provides information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-stacking) in a molecule containing a brominated catechol-like moiety. This data can serve as a valuable reference for building computational models of this compound and for understanding its potential crystal packing.

The table below presents examples of crystallographic studies on related compounds.

Compound/SystemCrystallographic MethodFocus of StudyKey Findings
Montmorillonite-catechol derivativesX-Ray Powder DiffractionIntercalation into clay structureSubstituted catechols alter the basal spacing of the clay, indicating interaction and intercalation. rsc.orgchemicalbook.com
(E)-3-{[(2-Bromo-3-methylphenyl)imino]methyl}benzene-1,2-diolSingle-Crystal X-ray DiffractionMolecular structure and intermolecular interactionsRevealed a non-planar geometry with specific intramolecular and intermolecular hydrogen bonds. iucr.org

Applications in Advanced Organic Synthesis and Material Science

4-Bromo-3-methylpyrocatechol as a Versatile Synthetic Intermediate

The chemical reactivity of this compound, characterized by the nucleophilicity of its hydroxyl groups and the susceptibility of the aromatic ring to substitution and coupling reactions, renders it a highly valuable intermediate in organic synthesis.

Building Block for the Construction of Complex Aromatic Architectures and Natural Product Scaffolds

The structure of this compound serves as a foundational component for the synthesis of more intricate aromatic systems and scaffolds found in various natural products. The presence of the bromine atom allows for the application of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide array of substituents to the aromatic ring. nih.govarkat-usa.orgmdpi.com This functionality is crucial for the regioselective construction of complex biaryl and other poly-aromatic structures that are often key motifs in biologically active compounds. nih.govnih.gov

Furthermore, the catechol unit can be utilized in cyclization reactions to form larger ring systems, including macrocycles. nih.govnih.govresearchgate.netcore.ac.ukcam.ac.uk While direct synthesis of natural products from this compound is not extensively documented, its structural motifs are present in various natural compounds, suggesting its potential as a synthon in their total synthesis. researchgate.net The strategic placement of the methyl and bromo substituents on the catechol ring provides steric and electronic control, influencing the regioselectivity of subsequent transformations and allowing for the precise assembly of complex target molecules.

Reaction TypeReagents/CatalystsProduct Type
Suzuki CouplingArylboronic acids, Pd catalyst, BaseBiaryls, Substituted aromatics
Stille CouplingOrganostannanes, Pd catalystSubstituted aromatics
MacrocyclizationVarious coupling agentsMacrocyclic compounds

Precursor in Heterocyclic Compound Synthesis

The vicinal hydroxyl groups of the pyrocatechol (B87986) moiety in this compound are key to its utility in the synthesis of a variety of heterocyclic compounds. These hydroxyl groups can readily react with bifunctional electrophiles to form fused heterocyclic rings. For instance, condensation with appropriate reagents can lead to the formation of benzodioxoles, benzodioxanes, and other oxygen-containing heterocycles. These heterocyclic systems are prevalent in many pharmaceuticals and agrochemicals.

The bromine atom on the aromatic ring further expands its synthetic utility, allowing for subsequent modifications of the heterocyclic core. This dual functionality enables a modular approach to the synthesis of complex heterocyclic libraries for drug discovery and other applications.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The catechol unit of this compound is an excellent chelating group for a wide range of metal ions. This property makes it a valuable precursor for the synthesis of polydentate ligands used in both homogeneous and heterogeneous catalysis. bohrium.com The hydroxyl groups can be deprotonated to form a bidentate coordination site, and the aromatic ring can be further functionalized to introduce additional donor atoms, thereby increasing the denticity and modifying the electronic and steric properties of the resulting ligand.

These tailored ligands can then be complexed with various transition metals to create catalysts with specific activities and selectivities for a range of organic transformations. The ability to tune the ligand framework by modifying the this compound precursor is a significant advantage in the rational design of new and efficient catalytic systems.

Integration into Functional Materials

The unique chemical properties of this compound also lend themselves to the development of advanced functional materials with tailored characteristics.

Precursors for Polymeric Materials with Tailored Characteristics

Catechol-containing polymers have garnered significant interest due to their adhesive and crosslinking properties, inspired by mussel adhesive proteins. doaj.org this compound can serve as a monomer or a precursor to monomers for the synthesis of such polymers. The catechol moiety can be oxidized to a quinone, which can then undergo crosslinking reactions to form robust polymer networks.

The presence of the bromine and methyl groups on the aromatic ring allows for the fine-tuning of the polymer's properties, such as its hydrophobicity, thermal stability, and mechanical strength. These tailored polymeric materials have potential applications in coatings, adhesives, and biomedical devices.

Polymer PropertyInfluencing Factor from this compound
AdhesionCatechol moiety
CrosslinkingOxidation of catechol to quinone
HydrophobicityMethyl group
Thermal StabilityAromatic ring and potential for further functionalization

Components in Supramolecular Assemblies and Self-Assembled Systems

The ability of the catechol unit to participate in hydrogen bonding and to coordinate with metal ions makes this compound a valuable building block for the construction of supramolecular assemblies and self-assembled systems. researchgate.netnih.gov These non-covalent interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures.

Furthermore, catechol derivatives can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.govresearchgate.netnih.govelsevierpure.com MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The specific geometry and functionality of this compound can be exploited to design MOFs with specific pore sizes, shapes, and chemical environments, leading to materials with tailored properties for specific applications. The self-assembly of alkylcatechols on surfaces has also been studied, indicating the potential for creating ordered molecular layers for applications in nanoscience and surface engineering. researchgate.net

Biochemical Transformations and Environmental Biotransformation Pathways

Microbial Degradation Mechanisms of Halogenated Catechols

The microbial degradation of halogenated catechols like 4-bromo-3-methylpyrocatechol proceeds through well-defined pathways. These pathways are initiated by powerful oxidative enzymes that destabilize the aromatic ring, making it susceptible to cleavage.

The central step in the breakdown of catecholic compounds is the enzymatic cleavage of the aromatic ring, a reaction catalyzed by catechol dioxygenases. nih.gov These enzymes are classified into two major groups based on the position of ring fission: intradiol and extradiol dioxygenases. nih.govnih.gov

Ortho-cleavage (intradiol cleavage): This pathway involves the cleavage of the carbon-carbon bond between the two hydroxyl groups of the catechol ring. nih.gov This reaction is catalyzed by intradiol dioxygenases, such as catechol 1,2-dioxygenase, which utilize a non-heme Fe(III) center. nih.govnih.gov The product of this cleavage is a cis,cis-muconic acid derivative. In the case of substituted catechols, the ortho-cleavage pathway can sometimes lead to the formation of dead-end metabolites. d-nb.inforesearchgate.net For instance, the ortho-cleavage of 4-methylcatechol (B155104) can result in the accumulation of 4-methylmuconolactone, which some bacteria cannot further metabolize. researchgate.net

Meta-cleavage (extradiol cleavage): This pathway involves the cleavage of the carbon-carbon bond adjacent to one of the hydroxyl groups. nih.gov Extradiol dioxygenases, such as catechol 2,3-dioxygenase, carry out this reaction using a non-heme Fe(II) center. nih.govnih.gov The product of meta-cleavage is a 2-hydroxymuconic semialdehyde derivative. researchgate.net The meta-cleavage pathway is generally considered more versatile for the degradation of substituted catechols. nih.govfrontiersin.org

For this compound, the presence of both a methyl and a bromo substituent influences the preferred cleavage pathway. While direct enzymatic data for this specific compound is scarce, studies on similarly substituted catechols suggest that the meta-cleavage pathway is a likely route for its degradation. nih.govdntb.gov.ua

Table 1: Comparison of Ortho- and Meta-Cleavage Pathways for Catechol Degradation.
FeatureOrtho-Cleavage PathwayMeta-Cleavage Pathway
Cleavage PositionBetween the two hydroxyl groups (intradiol) nih.govAdjacent to one of the hydroxyl groups (extradiol) nih.gov
Key EnzymeCatechol 1,2-dioxygenase nih.govCatechol 2,3-dioxygenase nih.gov
Enzyme CofactorNon-heme Fe(III) nih.govNon-heme Fe(II) nih.gov
Initial Productcis,cis-Muconic acid derivatives2-Hydroxymuconic semialdehyde derivatives researchgate.net

A critical step in the biodegradation of halogenated aromatic compounds is the removal of the halogen substituent, a process known as dehalogenation. This can occur either before or after the cleavage of the aromatic ring. In aerobic degradation pathways, dehalogenation often occurs after ring cleavage, as the initial enzymatic attacks typically target the aromatic ring itself.

The carbon-bromine bond is generally more susceptible to cleavage than the carbon-chlorine bond, suggesting that debromination may occur more readily. researchgate.net Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common mechanism observed in the anaerobic biodegradation of brominated phenols. nih.gov In aerobic pathways, the removal of the bromine atom from the ring-cleaved intermediate can occur spontaneously or be enzymatically catalyzed. The specific mechanisms for the dehalogenation of the metabolites of this compound have not been definitively elucidated but are presumed to follow patterns observed with other halogenated catechols.

The biotransformation of this compound is expected to generate a series of intermediate products. Following the meta-cleavage pathway, the initial product would be a substituted 2-hydroxymuconic semialdehyde. Subsequent enzymatic reactions would lead to further degradation, eventually funneling the carbon skeletons into central metabolic pathways like the tricarboxylic acid (TCA) cycle. academicjournals.org

Based on the degradation pathways of related compounds like 3-methylcatechol (B131232) and 4-chlorocatechol, potential biotransformation products of this compound via a meta-cleavage pathway could include:

2-hydroxy-5-bromo-6-oxohepta-2,4-dienoate: The direct product of meta-ring cleavage.

Substituted picolinic acids: These can be formed from the transformation of ring cleavage products. dntb.gov.ua

The identification of these transient intermediates is challenging due to their often low concentrations and rapid turnover in active microbial cultures.

Role of Dioxygenase Enzymes in Halogenated Catechol Metabolism

Dioxygenase enzymes are the linchpins in the aerobic degradation of aromatic compounds. Their ability to incorporate both atoms of molecular oxygen into the substrate is a key feature that initiates the breakdown of the stable aromatic ring. nih.gov

The substrate specificity of catechol dioxygenases is a critical determinant of the degradative capacity of a microorganism. Extradiol dioxygenases generally exhibit a broader substrate range compared to their intradiol counterparts, making them more effective at degrading substituted catechols. nih.gov

Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase): These enzymes, containing Fe(II) in their active site, are known to act on a variety of substituted catechols, including methyl- and chloro-substituted derivatives. nih.govnih.gov The catalytic mechanism is proposed to involve an oxygen-activation mechanism. nih.gov However, some substituted catechols can act as inhibitors or cause mechanism-based inactivation of these enzymes. For example, 3-chlorocatechol (B1204754) has been shown to be a potent inhibitor of catechol 2,3-dioxygenase from Pseudomonas putida. researchgate.net

Intradiol Dioxygenases (e.g., Catechol 1,2-dioxygenase): These Fe(III)-containing enzymes are generally more specific for catechol and simple substituted catechols. nih.gov The mechanism is thought to proceed via substrate activation. nih.gov

The presence of both a bromo and a methyl group on the catechol ring of this compound likely influences its interaction with the active site of these dioxygenases, affecting both the rate and the pathway of its degradation.

The three-dimensional structures of several catechol dioxygenases have been determined, providing valuable insights into their catalytic mechanisms and substrate specificity. The active site of these enzymes is typically located in a cleft within the protein structure.

In extradiol dioxygenases, the Fe(II) ion is usually coordinated by two histidine residues and one glutamate (B1630785) residue, leaving a site for the catechol substrate and molecular oxygen to bind. rcsb.org The specific amino acid residues lining the active site pocket play a crucial role in determining which substrates can bind and in what orientation, thereby influencing the efficiency and regioselectivity of the ring cleavage reaction. For instance, the structure of catechol 2,3-dioxygenase from Pseudomonas putida mt-2 reveals a homotetrameric structure with each subunit containing an active site. rcsb.org Understanding the structural basis of enzyme-substrate interactions is key to predicting the degradability of novel halogenated catechols and for the potential engineering of more efficient bioremediation catalysts.

Table 2: Key Enzymes in Catechol Degradation and their Properties.
EnzymeTypeFunctionKey Structural Features
Catechol 1,2-dioxygenaseIntradiol Dioxygenase nih.govCleaves catechol ring between hydroxyl groups nih.govContains a non-heme Fe(III) active site nih.gov
Catechol 2,3-dioxygenaseExtradiol Dioxygenase nih.govCleaves catechol ring adjacent to a hydroxyl group nih.govContains a non-heme Fe(II) active site; often a homotetramer nih.govrcsb.org

Information regarding this compound is currently unavailable in the public domain.

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the biochemical transformations, environmental biotransformation pathways, or abiotic chemical transformation of the compound this compound.

The environmental fate and attenuation processes of chemical compounds are critical for understanding their potential impact on ecosystems. This typically involves studying their biotransformation in aqueous and terrestrial environments, as well as their abiotic degradation through processes like hydrolysis and photolysis. However, dedicated studies on this compound in these areas appear to be absent from accessible records.

General principles of microbial degradation of halogenated catechols suggest that microorganisms can utilize various enzymatic pathways to break down such compounds. These pathways often involve dioxygenase enzymes that catalyze the cleavage of the aromatic ring, making the compound more susceptible to further degradation. Similarly, abiotic processes such as the interaction with hydroxyl radicals or photolysis by sunlight can contribute to the transformation of brominated aromatic compounds in the environment.

Without specific research on this compound, it is not possible to provide detailed and scientifically accurate information on its specific biotransformation pathways, the microorganisms involved, or the kinetics of its abiotic degradation in different environmental matrices. Such information would be essential for a thorough environmental risk assessment of this particular compound.

Therefore, the requested article focusing solely on the biochemical and environmental transformations of this compound cannot be generated at this time due to the lack of available scientific data.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Approaches for Brominated Methylpyrocatechols

The future of synthesizing brominated methylpyrocatechols, including 4-Bromo-3-methylpyrocatechol, is intrinsically linked to the principles of green and sustainable chemistry. researchgate.netrawdatalibrary.net Current research emphasizes a move away from hazardous reagents like liquid bromine (Br₂) and N-bromosuccinimide (NBS) towards more environmentally benign systems. researchgate.net A promising direction involves the use of safer bromine sources, such as potassium bromide (KBr), activated by an environmentally friendly oxidant like hydrogen peroxide (H₂O₂). researchgate.netrsc.org

Catalysis is central to these novel approaches. Vanadium (V) and Molybdenum (VI) complexes have demonstrated efficacy in catalyzing the bromination of aromatic rings in two-phase systems, offering mild and safer reaction conditions. researchgate.netrsc.org Another key area of development is enzymatic catalysis, which mimics nature's efficiency. Vanadium-dependent haloperoxidases (VHPOs) can facilitate bromination in aqueous media under mild conditions, presenting a highly sustainable alternative to traditional chemical methods. researchgate.net

Future research will likely focus on optimizing these catalytic systems for high regioselectivity to precisely control the position of bromination on the methylpyrocatechol ring. The development of recyclable catalysts and the use of greener solvents, such as water or ionic liquids, will also be critical in minimizing the environmental footprint of synthesis. researchgate.netmdpi.com The overarching goal is to design processes that maximize atom economy and energy efficiency while reducing or eliminating hazardous waste. sekisuidiagnostics.comijnrd.org

Table 1: Comparison of Conventional vs. Sustainable Bromination Strategies

FeatureConventional MethodsEmerging Sustainable Methods
Brominating Agent Liquid Br₂, N-Bromosuccinimide (NBS)KBr with H₂O₂, Enzymatic Systems
Catalyst Often requires strong acidsVanadium (V) or Molybdenum (VI) complexes, Vanadium-dependent bromoperoxidases
Solvents Often chlorinated hydrocarbonsWater, ionic liquids, deep eutectic solvents, or solvent-free conditions researchgate.netyoutube.com
Reaction Conditions Can be harsh (e.g., extreme pH, high temp.)Mild (e.g., near-neutral pH, room temp.) rsc.org
Byproducts Often hazardous and difficult to treatWater, regenerated catalyst
Sustainability Low atom economy, high E-factor researchgate.netHigh atom economy, low E-factor, reduced environmental impact

Exploration of Undiscovered Chemical Reactivity and Catalytic Potential

While the primary reactivity of this compound is associated with the hydroxyl groups and the aromatic ring, significant potential lies in exploring its less obvious chemical behaviors. The presence of the bromine atom makes the compound a versatile intermediate for a variety of subsequent chemical transformations. researchgate.net The high leaving ability of the bromide ion allows it to serve as a crucial "chemical handle" for introducing new functional groups via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.netrsc.org

The catechol moiety itself is known to undergo oxidation to form corresponding o-quinones. nih.gov For this compound, this oxidation could be a key reaction pathway. Research into how the electron-withdrawing bromine atom and the electron-donating methyl group collectively influence the redox potential and stability of the resulting quinone is a critical area for future study. Such quinones are highly reactive and could participate in Diels-Alder reactions, Michael additions, or polymerization processes.

Furthermore, there is emerging potential in catalysis. Studies on tetrabromocatechol (B147477) have shown that it can adsorb onto the surface of titanium dioxide (TiO₂), modifying the semiconductor's properties and enhancing its photocatalytic activity for aerobic oxidation reactions under visible light. rsc.org This suggests that this compound could similarly function as a surface modifier or a ligand in the design of novel catalysts for fine chemical synthesis. Investigating its coordination chemistry with various metal centers could unveil new catalytic systems with unique reactivity and selectivity.

Advanced Computational Studies for Predictive Modeling of Reactivity and Environmental Fate

Advanced computational chemistry offers powerful tools to predict and understand the behavior of this compound without the need for extensive empirical experimentation. Future research will heavily leverage these methods for predictive modeling.

Predicting Chemical Reactivity: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are being developed to predict reaction kinetics for various chemical species. nih.govresearchgate.net By using a combination of molecular fingerprints and quantum chemical descriptors (e.g., Highest Occupied Molecular Orbital energy - EHOMO), it is possible to build models that can accurately forecast the rate constants for reactions involving this compound. nih.gov Frontier Molecular Orbital (FMO) analysis can be employed to predict the regioselectivity of electrophilic substitution reactions or the compound's susceptibility to oxidation. nih.gov Such models can guide the design of synthetic routes and predict the outcomes of catalytic cycles, saving significant laboratory time and resources. rsc.org

Modeling Environmental Fate: Computational studies are crucial for assessing the environmental impact of chemicals. Models can predict key environmental parameters such as soil sorption, water solubility, and potential for bioaccumulation. For this compound, computational toxicology can estimate its persistence and transformation in the environment. researchgate.net By simulating its interaction with atmospheric oxidants like hydroxyl radicals or its degradation pathways in aquatic systems, researchers can build a comprehensive profile of its environmental fate. acs.org This predictive power is essential for proactive environmental risk assessment and for designing chemicals that are less harmful and degrade into benign substances. ijnrd.org

Table 2: Computational Approaches for Studying this compound

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT) Reactivity & CatalysisReaction mechanisms, transition state energies, redox potentials, spectroscopic properties
QSAR & Machine Learning Reactivity & Environmental FateReaction rate constants nih.gov, toxicity, biodegradability, bioaccumulation potential
Molecular Dynamics (MD) Environmental InteractionsSolvation in different media, interaction with biological membranes or soil organic matter
FMO Analysis Chemical ReactivitySite of electrophilic/nucleophilic attack, reaction selectivity nih.gov

Potential in Biomimetic Transformations and Principles of Green Chemistry

The intersection of biomimicry and green chemistry provides a powerful paradigm for the future development and application of this compound chemistry. This approach seeks to design chemical processes that emulate the efficiency and sustainability of biological systems. sekisuidiagnostics.comrjpn.org

A key area for biomimetic research is the use of enzyme-inspired catalysts for synthesis. As mentioned, vanadium-dependent bromoperoxidases, found in marine algae, are highly efficient at catalyzing bromination reactions in water at ambient temperature. researchgate.netnih.gov Developing synthetic small-molecule catalysts that mimic the active site of these enzymes could lead to highly selective and environmentally benign methods for producing this compound and other brominated compounds. This avoids the use of bulk organic solvents and harsh reagents, directly aligning with the core tenets of green chemistry. mdpi.commdpi.com

The twelve principles of green chemistry serve as a guiding framework for this research. sekisuidiagnostics.comijnrd.org Future work will focus on:

Waste Prevention: Designing synthetic pathways where all starting materials are converted into the final product, minimizing waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of the methylpyrocatechol backbone from bio-based sources rather than petroleum feedstocks.

Catalysis: Prioritizing the use of highly efficient and recyclable catalysts, including biocatalysts and biomimetic catalysts, over stoichiometric reagents.

By integrating these principles, research can move towards circular chemical processes where this compound is produced and utilized in a sustainable, waste-free manner.

Interdisciplinary Research at the Interface of Organic Chemistry, Enzymology, and Environmental Science

A comprehensive understanding of this compound can only be achieved through a collaborative, interdisciplinary approach that bridges organic chemistry, enzymology, and environmental science.

Organic Chemistry: Provides the foundational expertise to synthesize this compound and to explore its fundamental reactivity and potential in developing novel materials and catalytic systems. researchgate.net

Enzymology: Offers critical insights into both the biosynthesis and biodegradation of brominated aromatic compounds. The study of enzymes like bromoperoxidases can inspire new synthetic methods. nih.gov Conversely, investigating dehalogenase enzymes, which are capable of breaking carbon-halogen bonds, is essential for understanding how microorganisms might degrade this compound in the environment, a key step in bioremediation strategies. nih.gov

Environmental Science: This field assesses the real-world impact of the compound. Environmental scientists study the transport, fate, and potential ecotoxicity of brominated chemicals in soil, water, and air. nih.govresearchgate.net They investigate how compounds like this compound might be transformed through abiotic processes such as photolysis or reaction with atmospheric oxidants. acs.org

Future interdisciplinary projects could involve organic chemists synthesizing isotopically labeled this compound, which enzymologists could then use to trace its metabolic pathways in microorganisms. The degradation products identified could then be studied by environmental scientists to model the compound's complete lifecycle and environmental persistence. This synergistic approach is vital for the responsible development of new chemical entities, ensuring that their utility is balanced with a thorough understanding of their environmental and biological interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-3-methylpyrocatechol, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves bromination of 3-methylpyrocatechol using reagents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid). Optimization includes controlling temperature (20–40°C) to minimize side reactions and using catalytic acids (e.g., H₂SO₄) to enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Monitor reaction progress using TLC or HPLC.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and hydroxyl groups (broad peak at δ 5.0–6.0 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 217.01 (C₇H₆BrO₂).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?

  • Methodology : Solubility tests show moderate solubility in DMSO (20 mg/mL) and ethanol (10 mg/mL), but low solubility in water (<1 mg/mL). Stability studies (pH 3–9, 25°C) indicate degradation under alkaline conditions (t½ < 24 hrs at pH 9). Store in inert atmospheres (N₂) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Optimize using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with computational DFT models (e.g., Gaussian09) to predict transition states .

Q. What contradictory data exist regarding its antioxidant activity, and how can these be resolved?

  • Methodology : Conflicting IC₅₀ values in DPPH assays (e.g., 15 μM vs. 30 μM) may arise from solvent polarity or light exposure. Standardize protocols:

  • Use freshly prepared DPPH in ethanol.
  • Control UV-light exposure during measurements.
  • Validate via parallel assays (e.g., ORAC, ABTS) and statistical analysis (ANOVA, p < 0.05) .

Q. Can this compound act as a chelating agent for metal ions in catalytic systems?

  • Methodology : Test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration (λ = 400–600 nm for d-d transitions). Calculate binding constants (Kₐ) using Benesi-Hildebrand plots. Compare catalytic efficiency in oxidation reactions (e.g., cyclohexane → cyclohexanol) with/without the ligand .

Q. How do computational models predict its bioavailability and metabolic pathways?

  • Methodology : Use SwissADME or ADMETLab to predict logP (2.1), BBB permeability (low), and CYP450 interactions. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite identification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylpyrocatechol
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methylpyrocatechol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.